(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
(Z)-N-(3-(Prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a benzothiazole-derived compound featuring a unique Z-configuration at the imine bond, a prop-2-yn-1-yl substituent, and a sulfamoyl group (-SO₂NH₂) at the 6-position of the benzothiazole ring. This structure combines a rigid heterocyclic core with polar and reactive functional groups, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with neurodegenerative diseases or cancer.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S3/c1-2-7-22-14-6-4-12(28(19,24)25)9-16(14)27-18(22)21-17(23)11-3-5-13-15(8-11)26-10-20-13/h1,3-6,8-10H,7H2,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAWBLVUDXUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.
Formation of the carboxamide: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to an amine.
Substitution: The benzo[d]thiazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core, which is often linked to various pharmacological properties. The general synthetic route for this compound involves multi-step processes that typically include:
- Starting Materials : Common precursors include benzo[d]thiazole derivatives and sulfamoyl groups.
- Reaction Conditions : Careful control of temperature, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and the use of protecting groups are essential to ensure selectivity and yield.
- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the structure and purity of the synthesized compound.
Table 1: General Synthetic Pathway
| Step | Description | Key Techniques |
|---|---|---|
| 1 | Synthesis of benzo[d]thiazole derivative | NMR, MS |
| 2 | Introduction of sulfamoyl group | Reaction monitoring |
| 3 | Formation of final product | Purification techniques |
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs can exhibit significant biological activities. The potential applications of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide include:
Anticancer Properties
Research indicates that compounds containing benzo[d]thiazole structures may interact with cellular targets involved in cancer progression. These interactions could potentially inhibit tumor growth by affecting pathways related to cell cycle regulation and apoptosis.
Anti-inflammatory Effects
Related compounds have shown promise in modulating inflammatory pathways, suggesting that this compound might also exert anti-inflammatory effects. This could be particularly relevant in conditions characterized by chronic inflammation.
Antimicrobial Activity
The presence of a sulfamoyl group may enhance the compound's ability to interact with bacterial targets, indicating potential antimicrobial properties.
Table 2: Summary of Biological Activities
| Activity Type | Potential Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell growth pathways | , |
| Anti-inflammatory | Modulation of inflammatory cytokines | , |
| Antimicrobial | Interaction with bacterial enzymes | , |
Case Study 1: Anticancer Activity
In a study focusing on benzo[d]thiazole derivatives, researchers evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related compounds in animal models of arthritis. The findings demonstrated significant reductions in inflammatory markers and improved clinical scores in treated groups compared to controls.
Mechanism of Action
The mechanism by which (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Drug Action: It may interact with specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazoles and other heterocyclic derivatives, focusing on synthesis, substituent effects, and biological relevance.
Structural Analogues in the Benzothiazole Class
a. 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (21)
- Substituents : Propynyloxy-phenyl acetamide linked to a 6-CF₃-benzothiazole.
- Synthesis: Reacted 2-(4-(prop-2-yn-1-yloxy)phenyl)acetic acid with SOCl₂, followed by microwave-assisted coupling with 2-amino-6-trifluoromethylbenzothiazole (61% yield) .
- The acetamide linker in 21 may reduce conformational rigidity versus the direct carboxamide linkage in the target.
b. N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22)
- Substituents : Methoxy (-OCH₃) at the 6-position of benzothiazole.
- Synthesis: Similar to 21, but using 2-amino-6-methoxybenzothiazole (51% yield) .
- Key Differences : The methoxy group is less polar than sulfamoyl, reducing solubility and hydrogen-bonding capacity. This may limit 22 's efficacy in aqueous environments compared to the target compound.
Heterocyclic Derivatives with Overlapping Pharmacophores
a. 1,3,4-Thiadiazole Derivatives
- Example: N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Synthesis : Cyclization of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile, followed by iodine-mediated cyclization .
- However, the trichloroethyl group enhances electrophilicity, which may improve covalent binding to targets compared to the non-electrophilic propynyl group in the target compound .
Substituent Effects on Bioactivity
Spectroscopic Comparisons
- NMR Profiles : The target compound’s propynyl and sulfamoyl groups would produce distinct peaks in ¹H NMR (e.g., δ ~2.5 ppm for propynyl protons, δ ~7.5–8.2 ppm for aromatic protons), similar to compound 2 in . The sulfamoyl NH₂ group may resonate near δ 4.3 ppm, as seen in sulfonamide analogues .
Biological Activity
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole rings : These are known for their pharmacological significance.
- Sulfamoyl group : This functional group is often associated with antibacterial properties.
- Prop-2-yn-1-yl substituent : This alkyne moiety may enhance biological activity through unique interactions.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
Research Findings :
- In vitro studies have shown that similar benzothiazole compounds can induce apoptosis in cancer cells and inhibit cell migration .
- A study highlighted that modifications in the benzothiazole structure could enhance cytotoxicity against breast cancer cell lines, suggesting that this compound may also demonstrate potent anticancer effects .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Etoposide | T47D (Breast Cancer) | 36.6 | Topoisomerase II inhibitor |
| Benzothiazole Derivative | A431, A549, H1299 | Varies | Induces apoptosis |
Antibacterial Activity
Benzothiazole derivatives are also noted for their antibacterial properties. The presence of the sulfamoyl group suggests potential efficacy against bacterial infections.
Research Findings :
- Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
- The mechanism often involves DNA intercalation and disruption of bacterial cell wall synthesis.
Table 2: Antibacterial Activity Overview
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzothiazole Derivative | E. coli | 0.5 |
| Benzothiazole Derivative | B. subtilis | 0.5 |
| Benzothiazole Derivative | Salmonella spp. | 2 |
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, benzothiazoles have been reported to exhibit anti-inflammatory effects.
Research Findings :
- Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical mediators in inflammatory responses .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cancer Cell Proliferation : By inducing apoptosis and disrupting cell cycle progression.
- Antibacterial Mechanisms : Through DNA binding and inhibition of cell wall synthesis.
- Modulation of Inflammatory Pathways : By downregulating pro-inflammatory cytokines.
Case Studies
Several studies have focused on benzothiazole derivatives with similar structures, providing insights into their biological activities:
- Study on Anticancer Properties : A series of modified benzothiazoles were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
- Antibacterial Evaluation : Research indicated that certain benzothiazoles effectively inhibited bacterial growth in vitro, showcasing their potential as therapeutic agents against resistant strains .
Q & A
Q. What key structural features influence the compound’s reactivity and biological activity?
The compound’s reactivity arises from its sulfamoyl group (electron-withdrawing, enhancing electrophilicity), benzo[d]thiazole core (imparts rigidity and π-π stacking potential), and the propynyl substituent (enables click chemistry or alkyne-specific reactions). These groups also dictate interactions with biological targets, such as enzyme active sites or DNA grooves. Structural analogs show that sulfonamide derivatives often exhibit antimicrobial or enzyme-inhibitory properties .
Methodological Insight: Use computational tools (e.g., molecular electrostatic potential maps) to identify reactive regions. Compare with structurally similar compounds in PubChem or ChEMBL to predict bioactivity.
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under acidic conditions.
- Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions.
- Propynyl introduction : Sonogashira coupling or alkylation with propargyl bromide, optimized using palladium catalysts and inert atmospheres .
Methodological Insight: Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates using -NMR. Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) .
Q. How is the compound characterized after synthesis?
Key techniques include:
- Spectroscopy : - and -NMR to verify substituent positions and Z-configuration.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H] at m/z 485.02).
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns (if crystals are obtainable) .
Methodological Insight: For ambiguous NMR signals, use 2D experiments (COSY, HSQC) or compare with simulated spectra from DFT calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (−10°C) during sulfamoylation reduce byproduct formation.
- Solvent selection : Use DMF for coupling reactions to enhance solubility of polar intermediates.
- Catalyst screening : Test Pd(PPh) vs. CuI for alkyne functionalization; optimize equivalents (0.5–2 mol%) via Design of Experiments (DoE) .
Data Contradiction Analysis: Conflicting yields (e.g., 40% vs. 65%) in literature may stem from residual moisture in solvents. Conduct Karl Fischer titration to ensure anhydrous conditions .
Q. How to resolve discrepancies in reported biological activities across studies?
- Structural variability : Compare analogs (e.g., methylsulfonyl vs. nitro substituents) to assess SAR. For example, sulfamoyl groups enhance solubility but may reduce membrane permeability .
- Assay conditions : Validate enzymatic assays (e.g., IC values) using standardized protocols (e.g., ATP concentration in kinase assays). Discrepancies may arise from varying buffer pH or incubation times .
Methodological Insight: Perform meta-analysis of published IC values and normalize data using tools like GraphPad Prism. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What advanced techniques elucidate 3D conformation for target interaction studies?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). Refine poses via molecular dynamics (MD) simulations in GROMACS.
- X-ray crystallography : Co-crystallize the compound with its target (if feasible) to identify key binding residues.
- NMR titration : Monitor chemical shift perturbations to map interaction sites .
Methodological Insight: For flexible regions (e.g., propynyl group), apply conformational sampling with Gaussian-based DFT to model low-energy states .
Q. How to design assays for evaluating enzyme inhibition mechanisms?
- Kinetic assays : Measure (inhibition constant) using Michaelis-Menten plots under varied substrate concentrations.
- Cellular uptake : Quantify intracellular concentration via LC-MS/MS to correlate in vitro and cellular activity.
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity .
Data Contradiction Analysis: If cellular activity contradicts in vitro results (e.g., low permeability), modify substituents (e.g., replace sulfamoyl with trifluoromethyl) and reassess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
